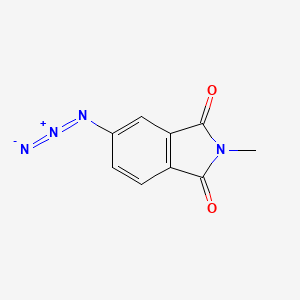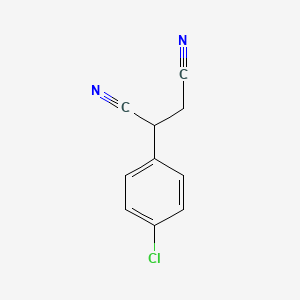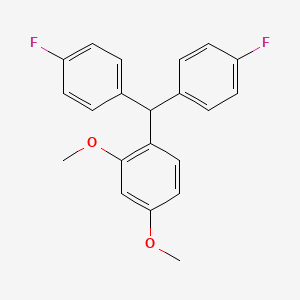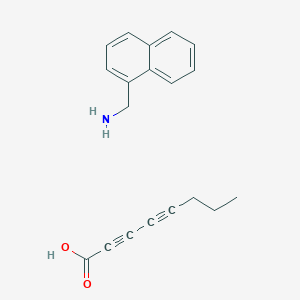
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a hydroxypropyl group at the 6-position and a methoxymethyl group at the 5-position. Pyrimidine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
準備方法
The synthesis of 6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidine precursor with 3-chloropropanol and methoxymethyl chloride under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: It may be explored for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Pyrimidine derivatives are often investigated for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: This compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of 6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The hydroxypropyl and methoxymethyl groups may enhance its binding affinity and selectivity for specific targets, contributing to its biological effects.
類似化合物との比較
6-(3-Hydroxypropyl)-5-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Cytosine: A nucleobase found in DNA and RNA, involved in genetic coding and regulation.
Thymine: Another nucleobase found in DNA, playing a crucial role in DNA replication and repair.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other pyrimidine derivatives.
特性
CAS番号 |
820966-01-6 |
|---|---|
分子式 |
C9H14N2O4 |
分子量 |
214.22 g/mol |
IUPAC名 |
6-(3-hydroxypropyl)-5-(methoxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-15-5-6-7(3-2-4-12)10-9(14)11-8(6)13/h12H,2-5H2,1H3,(H2,10,11,13,14) |
InChIキー |
DBPBGUFNKNZYQG-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(NC(=O)NC1=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)

![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)





![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)

